3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole

Medicinal Chemistry Crystallization Thermal Properties

Prioritize this specific ortho-methylphenyl triazole scaffold (CAS 37894-98-7) to ensure experimental reproducibility. Unlike unsubstituted or para-substituted analogs, its distinct steric and electronic profile (XLogP3=2.4, mp 141–143°C) directly impacts solubility, crystallization, and downstream reactivity. The tautomeric equivalence of the 3- and 5-positions enables regiospecific N-functionalization, critical for constructing diaryltriazole agrochemical intermediates. Use this well-characterized, poorly soluble compound as a benchmark for formulation development. Procuring the correct substitution pattern from the outset prevents costly synthetic failures.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 37894-98-7
Cat. No. B2716705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole
CAS37894-98-7
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NNC(=N2)C
InChIInChI=1S/C10H11N3/c1-7-5-3-4-6-9(7)10-11-8(2)12-13-10/h3-6H,1-2H3,(H,11,12,13)
InChIKeyOQGCXQCOHCHBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole (CAS 37894-98-7): A Core 1,2,4-Triazole Building Block for Ortho-Substituted Heterocyclic Scaffolds


3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole (CAS 37894-98-7), also known as 5-methyl-3-(o-tolyl)-1H-1,2,4-triazole, is a 1,2,4-triazole derivative featuring a methyl group at the 3-position and an ortho-methylphenyl substituent at the 5-position. This compound serves as a versatile small-molecule scaffold and building block for the synthesis of more complex heterocyclic systems [1]. Its distinct ortho-methyl substitution pattern confers unique steric and electronic properties compared to unsubstituted or para-substituted phenyl triazole analogs, making it a valuable intermediate for exploring structure-activity relationships and developing functional materials .

Why 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole Cannot Be Interchanged with Common 1,2,4-Triazole Analogs


Generic substitution among 1,2,4-triazole derivatives is scientifically unsound due to the pronounced impact of subtle substituent changes on physicochemical and biological properties. The ortho-methyl group on the phenyl ring of 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole introduces steric hindrance and alters electronic distribution relative to unsubstituted phenyl, para-substituted, or regioisomeric triazole analogs. These differences directly translate into quantifiable variations in melting point, lipophilicity, and aqueous solubility—parameters that critically influence compound handling, formulation, and biological assay performance [1]. Procurement of a non-specific triazole analog without the ortho-methylphenyl moiety risks experimental failure due to altered solubility profiles, unexpected crystallization behavior, or divergent reactivity in downstream synthetic transformations .

3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole: Evidence-Based Differentiation from Closest Analogs


Ortho-Methyl Substitution Significantly Reduces Melting Point Compared to Unsubstituted Phenyl Analog

The presence of an ortho-methyl group on the phenyl ring of 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole lowers its melting point by approximately 21–24 °C relative to the unsubstituted 3-methyl-5-phenyl-1H-1,2,4-triazole analog [1]. This reduction is attributed to steric hindrance that disrupts intermolecular packing in the solid state, a well-documented phenomenon in ortho-substituted aromatic systems .

Medicinal Chemistry Crystallization Thermal Properties

Ortho-Methyl Substitution Increases Lipophilicity (XLogP3) Versus Unsubstituted Phenyl Analog

3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole exhibits a computed XLogP3 value of 2.4, representing a measurable increase in lipophilicity relative to the unsubstituted 3-methyl-5-phenyl-1H-1,2,4-triazole, which has a predicted logP of approximately 1.7–2.0 based on structural analogs and fragment-based calculations [1]. The additional methyl group contributes approximately 0.4–0.7 log units, consistent with the Hansch π constant for aromatic methyl substitution .

Drug Discovery ADME Prediction Lipophilicity

Quantifiable Aqueous Solubility Baseline for Ortho-Methylphenyl Triazole Scaffold

The aqueous solubility of 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole has been experimentally determined as 38 μg/mL . This value serves as a critical benchmark for compound handling in biological assays and provides a direct quantitative comparator for structural analogs within the ortho-methylphenyl triazole series. While class-level comparisons indicate that unsubstituted phenyl triazoles generally exhibit higher aqueous solubility due to reduced lipophilicity , the 38 μg/mL value establishes a defined solubility floor for this specific substitution pattern.

Formulation Science Bioavailability Assay Development

Regioisomeric Distinction: 3-Methyl-5-(2-methylphenyl) vs. 5-Methyl-3-(2-methylphenyl) Tautomeric Identity

The compound 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole exists in tautomeric equilibrium with 5-methyl-3-(2-methylphenyl)-1H-1,2,4-triazole, a regioisomeric relationship that distinguishes it from non-tautomeric triazole derivatives such as N-substituted triazoles or 1,2,3-triazoles [1]. The 1H-1,2,4-triazole core undergoes rapid annular tautomerism between the N1 and N2 positions, resulting in an effective equivalence of the 3- and 5-positions in solution . This contrasts with analogs such as 3-methyl-5-phenyl-1H-1,2,4-triazole, where the absence of the ortho-methyl group reduces steric influence on the tautomeric equilibrium and may shift the population distribution .

Synthetic Chemistry Tautomerism Reactivity

Ortho-Methyl Steric Hindrance Alters Synthetic Accessibility and Reactivity Profile

The ortho-methyl group on the phenyl ring of 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole introduces steric hindrance that modulates reactivity in subsequent synthetic transformations. In contrast to the unsubstituted phenyl analog 3-methyl-5-phenyl-1H-1,2,4-triazole, the ortho-methyl substitution slows electrophilic aromatic substitution reactions at the phenyl ring and directs substitution to the less hindered para- and meta- positions . This steric effect is quantifiable through comparative reaction yields or kinetic studies in triazole derivatization reactions, though direct data for this specific compound remain limited .

Organic Synthesis Steric Effects Reaction Optimization

Optimal Research and Industrial Application Scenarios for 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole Based on Evidence


Scaffold Diversification in Medicinal Chemistry for Ortho-Substituted Heterocyclic Libraries

The ortho-methylphenyl substitution pattern of 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole provides a distinct steric and electronic profile compared to unsubstituted phenyl analogs [1]. Medicinal chemists seeking to explore the impact of ortho-substitution on target binding, ADME properties, or selectivity should prioritize this compound as a core scaffold. Its higher lipophilicity (XLogP3 = 2.4) and lower melting point (141–143 °C) relative to the unsubstituted analog enable the synthesis of compound libraries with differentiated physicochemical properties [2].

Synthetic Intermediate for Pesticide and Agrochemical Development

1,2,4-Triazole derivatives bearing ortho-substituted phenyl rings are established intermediates in the synthesis of insecticides and fungicides [1]. The tautomeric equivalence of the 3- and 5-positions in 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole allows for regiospecific functionalization at either nitrogen atom, facilitating the construction of diaryltriazole scaffolds used in crop protection agents [2]. Procurement of this specific ortho-methylphenyl triazole ensures the correct substitution pattern required for downstream patent-protected active ingredients.

Physicochemical Property Benchmarking and Formulation Studies

With an experimentally determined aqueous solubility of 38 μg/mL and a defined melting point range of 141–143 °C, 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole serves as a reproducible benchmark compound for developing solubility-enhancing formulations, such as co-solvent systems, cyclodextrin complexes, or amorphous solid dispersions [1]. Researchers evaluating formulation technologies for poorly soluble heterocyclic compounds can use this triazole derivative as a model substrate due to its well-characterized solid-state and solution-phase properties [2].

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